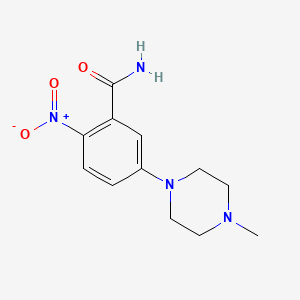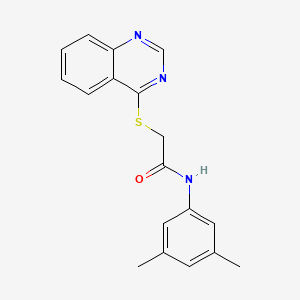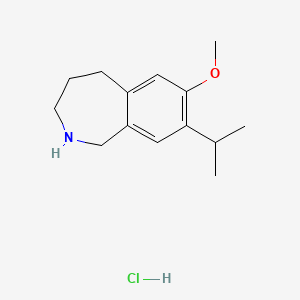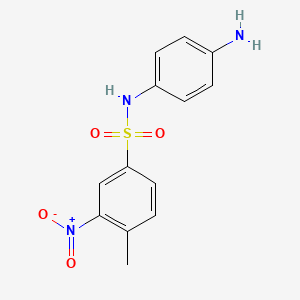![molecular formula C22H15F2N5OS B3017885 3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1798513-78-6](/img/structure/B3017885.png)
3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting from basic building blocks like carboxylic acids, amines, and halogenated aromatics. For instance, the synthesis of related pyrazole carboxamide derivatives has been achieved through reactions involving catalysts such as TBTU and bases like diisopropyl ethylamine in acetonitrile at room temperature . Another example includes the synthesis of difluorobenzamide derivatives from difluorobenzoic acid and amino-hydroxypyrazole . These methods suggest that the synthesis of the compound would also require careful selection of reagents and conditions to ensure the formation of the desired product.
Molecular Structure Analysis
The molecular structure of pyrazole carboxamide derivatives is characterized by the presence of a pyrazole ring attached to a carboxamide group. The difluorophenyl group and the imidazo[2,1-b]thiazole moiety would contribute to the rigidity and electronic properties of the molecule. Crystal structure determination, as performed for a related compound , would likely reveal intricate details such as hydrogen bonding interactions and molecular conformations that are crucial for the biological activity of the compound.
Chemical Reactions Analysis
Compounds with the pyrazole carboxamide structure can undergo various chemical reactions. For example, they can be functionalized through reactions with different amines to yield a variety of carboxamide derivatives . The presence of reactive functional groups such as the carboxamide moiety also allows for further derivatization, which can be used to modulate the biological activity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of fluorine atoms typically increases the lipophilicity and metabolic stability of the molecule. The pyrazole ring contributes to the molecule's acidity and basicity profile, while the carboxamide group can engage in hydrogen bonding, affecting solubility and bioavailability. The overall molecular architecture, including the presence of the imidazo[2,1-b]thiazole ring, would also impact the compound's ability to interact with biological targets, which is often explored through structure-activity relationship studies .
Mecanismo De Acción
Target of Action
The primary target of this compound is Midkine (MDK) . Midkine is a heparin-binding growth factor that is overexpressed in various human cancers and plays crucial roles in cell survival, growth, migration, and angiogenesis .
Mode of Action
The compound interacts with Midkine and reduces its protein level in a dose-dependent manner . The exact mechanism of this interaction is yet to be identified . It has been shown to inhibit the viability of MDK-positive cells but exhibits little effect on MDK-negative cells .
Biochemical Pathways
The compound affects the PI 3-K/AKT signaling pathway . This pathway is crucial for cell survival and growth. By inhibiting this pathway, the compound induces apoptosis in MDK-positive cells .
Pharmacokinetics
It is known that the compound can be administered via intraperitoneal injection . More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The compound’s action results in the induction of apoptosis in MDK-positive cells . This leads to a decrease in cell viability and potentially to the inhibition of tumor growth .
Action Environment
It is known that the compound’s efficacy can be observed in vivo, as intraperitoneal injection of the compound has been reported to retard tumor expansion in mice .
Safety and Hazards
The safety and hazards associated with imidazo[2,1-b]thiazole derivatives would depend on the specific compound and its intended use. As potential antiproliferative agents, these compounds could have therapeutic applications but may also have side effects or toxicity that would need to be evaluated in preclinical and clinical trials .
Propiedades
IUPAC Name |
5-(2,4-difluorophenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N5OS/c1-28-20(11-18(27-28)14-7-6-13(23)10-16(14)24)21(30)25-17-5-3-2-4-15(17)19-12-29-8-9-31-22(29)26-19/h2-12H,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNMMSYXJUWWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide](/img/structure/B3017806.png)
![(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3017807.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3017813.png)
![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide](/img/structure/B3017814.png)


![2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B3017818.png)


![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3017822.png)
